8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and anticonvulsant activity of imidazo and pyrazolo triazine analogues, highlighting the potential of these compounds in pharmacological research. For example, Kelley et al. (1995) synthesized imidazo[4,5-d]-1,2,3-triazines with potent anticonvulsant activity, albeit noting limitations due to side effects such as emesis, restricting further development J. Kelley et al., 1995.
Potential Antimicrobial and Antiviral Applications
The exploration of heterocyclic compounds for antimicrobial and antiviral applications is significant. Padalkar et al. (2014) developed new benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity Vikas Padalkar et al., 2014. Additionally, Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives that showed inhibitory effects on the replication of ortho- and paramyxoviruses, underlining the therapeutic potential of triazine derivatives in antiviral research B. Golankiewicz et al., 1995.
Material Science Applications
The synthesis of polyimides from triazine-based diamines, as reported by Li et al. (2017), showcases the application of triazine derivatives in the development of materials with excellent solubility, electrochemical behavior, and thermal stability. These materials have potential applications in polymer semiconductors and other high-performance materials Ziyu Li et al., 2017.
Mechanism of Action
Target of action
Some compounds with a similar structure have been identified as potent free-radical scavengers . These compounds can target reactive oxygen species (ROS), which play a vital role in brain damage after cerebral ischemia-reperfusion injury .
Mode of action
These compounds can prevent neuronal cell death in cultured primary neurons and attenuate brain injury after focal ischemia in rats . They do this by scavenging free radicals, thereby reducing oxidative stress .
Biochemical pathways
It’s known that ros are involved in various biochemical pathways, including those leading to cell death (apoptosis) and inflammation .
Result of action
In models of cerebral ischemia, treatment with similar compounds significantly reduced the volume of focal damage in the cortex .
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-13-2-4-14(5-3-13)12-22-18(27)17-19(28)26-11-10-25(20(26)24-23-17)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHXAKFWARPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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